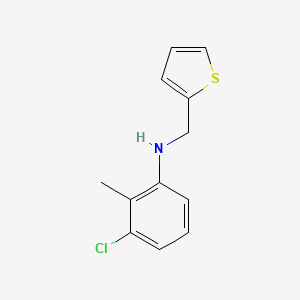

3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline

CAS No.:

Cat. No.: VC17826005

Molecular Formula: C12H12ClNS

Molecular Weight: 237.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12ClNS |

|---|---|

| Molecular Weight | 237.75 g/mol |

| IUPAC Name | 3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline |

| Standard InChI | InChI=1S/C12H12ClNS/c1-9-11(13)5-2-6-12(9)14-8-10-4-3-7-15-10/h2-7,14H,8H2,1H3 |

| Standard InChI Key | KPSDLKURGRNKNB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NCC2=CC=CS2 |

Introduction

Molecular Structure and Physicochemical Properties

Structural Composition

The compound’s molecular formula is C₁₂H₁₂ClNS, with a molecular weight of 237.75 g/mol. Its structure integrates three key functional groups:

-

A chlorine atom at the 3-position of the aniline ring, enhancing electrophilic substitution reactivity.

-

A methyl group at the 2-position, providing steric and electronic modulation.

-

A thiophen-2-ylmethyl group bonded to the nitrogen atom, introducing heterocyclic aromaticity and potential sulfur-based interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a nucleophilic substitution reaction:

Starting Materials:

-

3-Chloro-2-methylaniline

-

Thiophen-2-ylmethyl chloride

Reaction Conditions:

-

Base: Potassium carbonate or sodium hydroxide.

-

Solvent: Dichloromethane or toluene.

-

Temperature: 0–25°C (controlled to prevent side reactions).

Procedure:

-

Dissolve 3-chloro-2-methylaniline in the solvent.

-

Add the base to deprotonate the amine.

-

Introduce thiophen-2-ylmethyl chloride dropwise.

-

Quench the reaction, isolate via extraction, and purify by column chromatography .

Yield: 60–75% (optimized conditions).

Industrial-Scale Considerations

Industrial production employs continuous flow reactors to enhance efficiency and yield. Key optimizations include:

-

Automated temperature control (±1°C).

-

Solvent recycling systems.

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

-

Oxidation: Treatment with hydrogen peroxide or mCPBA yields sulfoxides or sulfones, altering electronic properties for pharmaceutical applications.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring, generating saturated analogs with modified bioactivity .

Substitution Reactions

The chlorine atom undergoes nucleophilic aromatic substitution with amines or thiols, enabling derivatization. For example:

This reactivity is exploited to create libraries of analogs for structure-activity relationship (SAR) studies .

Comparative Analysis with Structural Analogs

| Compound | Structural Differences | Key Properties |

|---|---|---|

| 3-Chloro-N-(thiophen-3-ylmethyl)aniline | Thiophene substituent at 3-position | Lower lipophilicity (clogP = 3.1 vs. 3.5) |

| 3-Chloro-2-methylaniline | Lacks thiophen-2-ylmethyl group | Higher volatility (BP = 245°C) |

| Thiophen-2-ylmethylamine | No chloro-methyl-aniline backbone | Limited biological activity |

The methyl group in 3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline enhances steric hindrance, reducing metabolic degradation compared to non-methylated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume